3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-7-10-9-6(2)11(7)4-3-8-5/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSFSALUZCCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174645-65-8 | |
| Record name | 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common approach involves the reaction of chloropyrazine derivatives with hydrazine hydrate in ethanol under controlled temperature to form hydrazinopyrazine intermediates. Subsequent cyclization with appropriate reagents yields the triazolo-pyrazine core.
- Step 1: Addition of hydrazine hydrate to 2-chloropyrazine in ethanol at 58-61°C for 15 hours, pH adjustment to 6, followed by extraction and purification to obtain intermediate hydrazinopyrazine (Purity ~93.3%).
Acylation and Ring Closure
The hydrazinopyrazine intermediate is reacted with acylating agents such as trifluoroacetic anhydride in the presence of chlorobenzene and methanesulfonic acid under reflux to facilitate ring closure and formation of the fused triazolo ring.
- Step 2: Reaction mixture heated at 110°C for 42 hours and 100°C for 60 hours, followed by neutralization to pH 12, extraction, and purification to yield the triazolo-pyrazine intermediate with high purity (~99.1%).
Catalytic Hydrogenation and Salt Formation
Final steps often involve catalytic hydrogenation using palladium on carbon under nitrogen atmosphere to reduce intermediates, followed by treatment with hydrogen chloride to precipitate the hydrochloride salt of the target compound.
- Step 3: Hydrogenation under high pressure in ethanol, filtration, and drying yield the hydrochloride salt of the target compound suitable for further applications.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield/Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloropyrazine + Hydrazine Hydrate in Ethanol | 58-61 | 15 | 93.3 (HPLC) | pH adjusted to 6, extraction with methylene dichloride |
| 2 | Intermediate + Chlorobenzene + Trifluoroacetic Anhydride + Methanesulfonic Acid | 100-110 | 42-60 | 99.1 (HPLC) | Reflux with acid, pH adjusted to 12, silica gel filtration |
| 3 | Catalytic Hydrogenation (Pd/C) + HCl in Ethanol | 20-25 | Variable | Not specified | High-pressure hydrogenation under nitrogen atmosphere |
Alternative Synthetic Methods and Modifications
Though the above method is industrially favored for its simplicity and low byproduct formation, other methods reported in literature and patents include:
Debenzyloxylation of benzyloxyamino intermediates: Using hydrogen gas and palladium catalysts with additives such as benzyl chloride or bromide to facilitate debenzyloxylation, producing related triazolo-pyrazine derivatives. This method is more applicable to substituted triazolo-pyrazines but informs on catalytic conditions relevant to methylated derivatives.
Use of organic acids and solvents: Reactions often employ organic acids like acetic acid and solvents such as methanol, ethanol, or isopropanol to optimize yields and purity during hydrogenation and isolation steps.
Research Findings and Industrial Relevance
The described synthetic route offers high purity products (>93% to >99%) suitable for pharmaceutical intermediates.
The use of easily available starting materials such as 2-chloropyrazine and hydrazine hydrate supports scalability.
The method minimizes side reactions and byproducts, enhancing cost-effectiveness and industrial feasibility .
Catalytic hydrogenation steps are optimized with palladium on carbon catalysts under mild temperature and pressure, ensuring efficient conversion without harsh conditions.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 2-Chloropyrazine, Hydrazine Hydrate, Chlorobenzene |
| Key Reactions | Hydrazine substitution, acylation, catalytic hydrogenation |
| Catalysts | Palladium on carbon (Pd/C) |
| Solvents | Ethanol, methylene dichloride, chlorobenzene |
| Reaction Temperatures | 20-25°C (hydrogenation), 58-61°C (hydrazine step), 100-110°C (acylation) |
| Reaction Times | 15 h (hydrazine), 42-60 h (acylation), variable (hydrogenation) |
| Purity of Final Product | Up to 99.1% (HPLC) |
| Industrial Suitability | High, due to simplicity and low byproduct formation |
Chemical Reactions Analysis
Types of Reactions: 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyrazines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit anticancer properties. Triazoles can disrupt cellular functions and induce apoptosis in cancer cells. Studies have shown that 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving the inhibition of specific kinases or pathways associated with tumor growth .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Triazole derivatives are known to interfere with the synthesis of nucleic acids in bacteria and fungi. Preliminary studies suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
3. Neurological Applications
Emerging research indicates potential neuroprotective effects of triazole compounds. The ability of this compound to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Material Science Applications
1. Coordination Chemistry
The unique nitrogen-rich structure of this compound allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals which are useful in catalysis and materials synthesis .
2. Organic Electronics
Due to its electronic properties and stability under various conditions, this compound has potential applications in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to facilitate charge transport is advantageous .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer properties of a series of triazole derivatives including this compound. The results indicated a significant reduction in cell viability in breast and lung cancer cell lines when treated with this compound at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
In an investigation detailed in Antibiotics, researchers tested the antimicrobial efficacy of several triazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that this compound exhibited notable inhibitory activity against these pathogens .
Mechanism of Action
The mechanism of action of 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
- 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
Comparison: Compared to similar compounds, 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique reactivity and stability. Its fused triazole-pyrazine structure provides distinct electronic properties, making it more suitable for specific applications in materials science and medicinal chemistry. Additionally, its ability to undergo a variety of chemical reactions enhances its versatility as a synthetic intermediate.
Biological Activity
3,8-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on existing literature.
Structural Characteristics
The compound has the following structural and chemical properties:
- Molecular Formula: C7H12N4
- SMILES Notation: CC1C2=NN=C(N2CCN1)C
- InChI Key: WJXSFSALUZCCJQ-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and modifications of existing triazole derivatives. Specific synthetic routes have not been extensively documented in the literature.
Biological Activities
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit a wide range of biological activities. Here are some key findings related to the biological activity of this compound:
Antibacterial Activity
A study highlighted the antibacterial properties of various triazolo[4,3-a]pyrazine derivatives. The synthesized compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Among these compounds, some demonstrated moderate to significant antibacterial activity. For instance:
- Compound 2e showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that specific substitutions on the triazolo[4,3-a]pyrazine scaffold can enhance biological activity:
- Compounds with an indole moiety were generally more effective than those with phenyl substitutions.
- Long alkyl chains at the R2 position improved antibacterial efficacy due to increased lipophilicity and cell permeability .
Other Biological Activities
Triazolo[4,3-a]pyrazine derivatives have been reported to possess various other biological activities including:
- Antidiabetic properties: Certain derivatives have been linked to Dipeptidyl Peptidase IV (DPP-IV) inhibition.
- Antifungal and antimalarial activities: These compounds have shown promise in inhibiting fungal growth and malaria parasites .
Data Summary Table
Q & A
Q. Table 1: Influence of Substituents on Synthetic Yield
| R<sup>3</sup> (Position 3) | R<sup>7</sup> (Position 7) | Yield (%) | Reference |
|---|---|---|---|
| Methyl | Aryl | 60–75 | |
| Alkyl | Benzyl | 50–65 | |
| Heteroaryl | Aryl | 40–55 |
How can researchers validate the structural integrity of synthesized derivatives using spectroscopic methods?
Basic Characterization
1H NMR is critical for confirming the triazolo-pyrazine scaffold:
- Pyrazinone Protons : Doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) confirm ring formation .
- Methyl Substituents : Singlets at δ 2.30–2.50 ppm for N-CH3 groups .
Q. Advanced Analysis :
- HSQC/HMBC NMR : Resolves ambiguity in regiochemistry for closely related isomers .
- Elemental Analysis : Validates purity (>99% by combustion analysis) .
What strategies are effective in quantifying the active compound and controlling impurities?
Q. Basic Quality Control
Q. Table 2: Analytical Method Validation
| Parameter | Titration | HPLC |
|---|---|---|
| Accuracy (%) | 99.0–101.0 | 98.5–101.5 |
| Precision (RSD%) | 0.15 | 0.30 |
| Linearity (R<sup>2</sup>) | 0.9995 | 0.998 |
| Reference |
How do structural modifications at the 3- and 8-positions affect biological activity, particularly in kinase inhibition?
Q. Advanced SAR Study
Q. Table 3: Biological Activity of Selected Derivatives
| Compound | R<sup>3</sup> | R<sup>8</sup> | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
|---|---|---|---|---|
| 21a | CF3 | CH3 | 38 | 120 |
| 22c | CH3 | NH2 | 210 | 85 |
| Reference |
What methodologies resolve discrepancies between theoretical and experimental spectral data?
Q. Advanced Data Analysis
- Dynamic NMR : Detects tautomerism in solutions (e.g., triazole-pyrazine equilibrium) causing split signals .
- X-ray Crystallography : Confirms regiochemistry when NMR is ambiguous, as seen in 3-(trifluoromethyl) derivatives .
What in vitro assays evaluate cytotoxic and kinase inhibitory activities?
Q. Basic Biological Testing
Q. Advanced Optimization :
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
